
Piperazin-1-yl(4-(trifluoromethoxy)phenyl)methanone hydrochloride
Overview
Description
Piperazin-1-yl(4-(trifluoromethoxy)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C12H14ClF3N2O2 and its molecular weight is 310.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antituberculosis Applications: Derivatives of Piperazin-1-yl methanone, such as 1-(4-Chlorophenyl) cyclopropyl derivatives, have demonstrated significant anticancer and antituberculosis activities. In vitro studies showed effectiveness against human breast cancer cell lines and antituberculosis activity against Mycobacterium tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Histamine H3 Receptor Antagonists: Piperazin-1-yl methanones have been used to develop histamine H3 receptor antagonists. These compounds have shown promise in preclinical studies for wake-promoting activity, leading to the identification of candidates for Phase I and II clinical trials (Letavic et al., 2015).
Tubulin Polymerization Inhibitors: Piperazin-1-yl methanone derivatives derived from tricyclic heterocycles have been found to inhibit tubulin polymerization, leading to cell cycle arrest and potential application in cancer treatment (Prinz et al., 2017).
Corrosion Inhibition: Certain Piperazin-1-yl methanone derivatives have been studied for their corrosion inhibitory effects on mild steel in acidic medium, demonstrating significant efficiency (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Anti-mycobacterial Activity: Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new chemotypes with anti-mycobacterial potential, displaying low cytotoxicity and promising therapeutic indices (Pancholia et al., 2016).
Properties
IUPAC Name |
piperazin-1-yl-[4-(trifluoromethoxy)phenyl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2.ClH/c13-12(14,15)19-10-3-1-9(2-4-10)11(18)17-7-5-16-6-8-17;/h1-4,16H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQALZNBNZLAKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


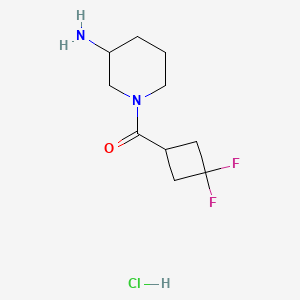




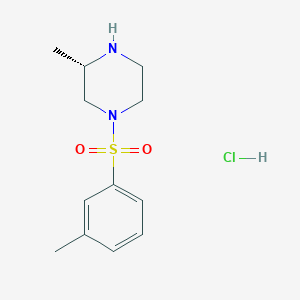
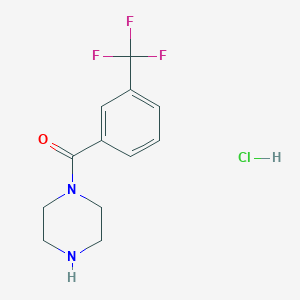
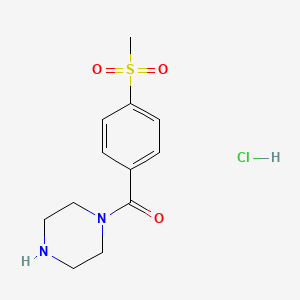

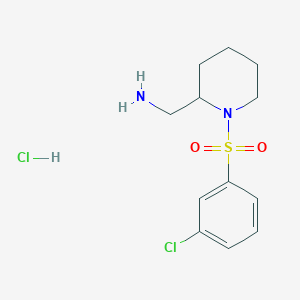
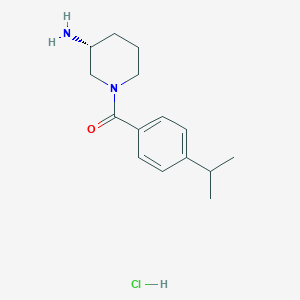

![(8-Hydroxy-imidazo[1,2-a]pyridin-2-yl)-acetic acid, hydrochloride](/img/structure/B8035392.png)
![7-[3-(2-Ethylpiperidin-1-yl)-2-hydroxypropoxy]-4-methylchromen-2-one](/img/structure/B8035406.png)
